

An In-Depth Technical Guide to the Solubility of Nonadecane in Organic Solvents

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Compound of Interest

Compound Name: Nonadecane

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Abstract

This technical guide provides a comprehensive overview of the solubility of **nonadecane**, a long-chain n-alkane, in a variety of organic solvents. Understanding the solubility characteristics of **nonadecane** is critical in numerous applications, including its use as a phase-change material (PCM), a component in fuel and lubricant formulations, and as a lipophilic compound in pharmaceutical and cosmetic research. This document collates available quantitative solubility data, details the experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Introduction to Nonadecane

Nonadecane (C₁₉H₄₀) is a linear saturated hydrocarbon with a molecular weight of 268.52 g/mol. It is a white, waxy solid at room temperature with a melting point of approximately 32 °C (305 K).^[1] Its nonpolar nature dictates its solubility behavior, generally being soluble in nonpolar organic solvents and insoluble in polar solvents like water.^[1] The dissolution of **nonadecane** is an endothermic process, meaning its solubility typically increases with temperature.

Quantitative Solubility Data

The solubility of **nonadecane** is dependent on the nature of the solvent and the temperature. The following tables summarize the available quantitative data, primarily expressed in mole fraction (x) at various temperatures (T).

Table 1: Solubility of **Nonadecane** in Alcohols

Solvent	Temperature (K)	Solubility (Mole Fraction, x)
Ethanol	-	Slightly soluble[1]
1-Octanol	-	Data not available
2-Propanol	-	Miscible with a wide range of non-polar substances

Note: Quantitative, temperature-dependent data for the solid-liquid equilibrium of **nonadecane** in many common alcohols is not readily available in the searched literature. "Slightly soluble" indicates a qualitative assessment.

Table 2: Solubility of **Nonadecane** in Hydrocarbons

Solvent	Temperature (K)	Solubility (Mole Fraction, x)
n-Heptane	-	Data not available
Hexane	-	Soluble[1]
Toluene	-	Data not available

Note: While qualitatively known to be soluble, specific mole fraction data at varying temperatures was not found in the provided search results.

Table 3: Solubility of **Nonadecane** in Other Organic Solvents

Solvent	Temperature (K)	Solubility (Mole Fraction, x)
Acetone	-	Soluble[1]
Carbon Tetrachloride	-	Soluble[1]
Chloroform	-	Soluble
Ethyl Acetate	-	Data not available
Ethyl Ether	-	Soluble[1]

Note: The term "soluble" is based on qualitative statements from chemical handbooks. The lack of specific, tabulated quantitative data is a notable gap in the readily accessible literature.

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or the solubility of a solid like **nonadecane** in a liquid solvent, can be achieved through several experimental techniques. The two primary methods are the gravimetric method and the synthetic (cloud point) method.

Gravimetric Method

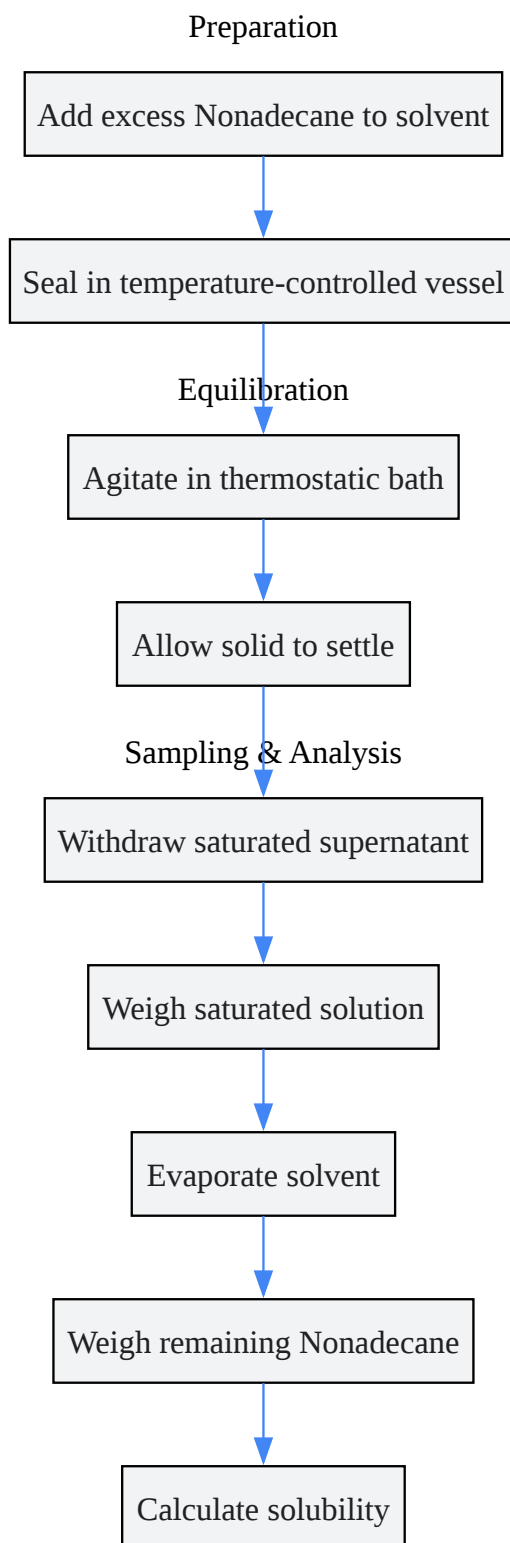
The gravimetric method is a classical and direct approach to determining solubility. It involves preparing a saturated solution at a constant temperature, separating the solid and liquid phases, and determining the concentration of the solute in the liquid phase by mass.

Detailed Methodology:

- **Sample Preparation:** An excess amount of solid **nonadecane** is added to a known mass of the organic solvent in a sealed, temperature-controlled vessel.
- **Equilibration:** The mixture is agitated (e.g., using a magnetic stirrer) in a thermostatic bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature of the bath must be precisely controlled.
- **Phase Separation:** After equilibration, the agitation is stopped, and the excess solid is allowed to settle. A sample of the clear, saturated supernatant is carefully withdrawn using a

pre-heated syringe to prevent precipitation of the solute.

- **Mass Determination:** The withdrawn sample is transferred to a pre-weighed container. The mass of the saturated solution is recorded.
- **Solvent Evaporation:** The solvent is evaporated from the solution, typically under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of **nonadecane**.
- **Final Weighing:** The container with the remaining solid **nonadecane** is weighed. The mass of the dissolved **nonadecane** is determined by subtracting the initial weight of the container. The mass of the solvent is calculated by subtracting the mass of the dissolved **nonadecane** from the total mass of the saturated solution.
- **Calculation:** The solubility is then calculated as a mole fraction, mass percentage, or other desired units.



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Gravimetric Method Workflow for Solubility Determination

Synthetic (Cloud Point) Method

The synthetic method, often referred to as the cloud point method, involves preparing a mixture of known composition and observing the temperature at which the solid phase disappears upon heating (dissolution) or appears upon cooling (crystallization). This method is particularly useful for generating solubility data over a range of temperatures. Modern instrumentation, such as Differential Scanning Calorimetry (DSC), can be used for a more automated and precise determination.

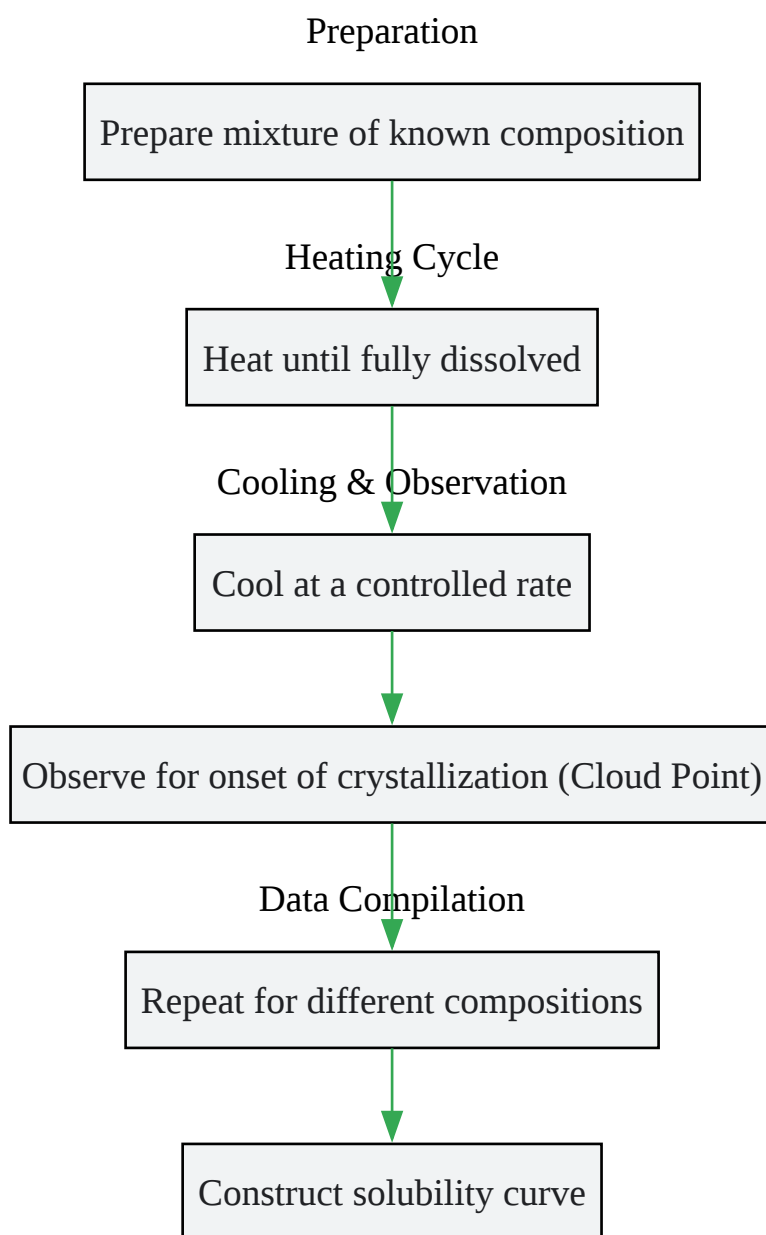
Detailed Methodology (Visual Method):

- **Sample Preparation:** A precise mass of **nonadecane** and the solvent are weighed directly into a glass test tube to create a mixture of known composition.
- **Heating and Dissolution:** The sealed test tube is slowly heated in a controlled temperature bath with constant stirring until all the solid **nonadecane** has completely dissolved, resulting in a clear solution.
- **Cooling and Observation:** The clear solution is then allowed to cool slowly and uniformly (e.g., 0.5 K/min). The solution is continuously observed.
- **Cloud Point Determination:** The temperature at which the first sign of turbidity or the appearance of the first crystals is observed is recorded as the cloud point, which corresponds to the saturation temperature for that specific composition.
- **Iteration:** The process is repeated for different compositions of **nonadecane** and solvent to construct a solubility curve.

Detailed Methodology (DSC Method):

- **Sample Preparation:** A small, precisely weighed sample of the **nonadecane**-solvent mixture of known composition is hermetically sealed in a DSC pan.
- **Heating and Cooling Cycle:** The DSC instrument is programmed to heat the sample to a temperature where it is fully liquid and then cool it at a controlled rate (e.g., 1-5 K/min).

- **Signal Detection:** The DSC measures the heat flow into or out of the sample as a function of temperature. The onset of crystallization during cooling is detected as an exothermic peak.
- **Solubility Temperature:** The onset temperature of the exothermic peak is taken as the solubility temperature for that composition. The process can also be done by observing the endothermic peak of dissolution upon heating.
- **Data Analysis:** The experiment is repeated with different compositions to generate the solid-liquid phase diagram.



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Synthetic (Cloud Point) Method Workflow

Factors Influencing Solubility

The solubility of **nonadecane** in organic solvents is governed by the principle of "like dissolves like." As a nonpolar molecule, its solubility is favored in solvents with low polarity. The intermolecular forces at play are primarily weak van der Waals forces (London dispersion forces).

- **Solvent Polarity:** **Nonadecane** exhibits higher solubility in nonpolar solvents like hexane and toluene compared to more polar solvents like ethanol. The energy required to overcome the cohesive forces of the polar solvent molecules is not sufficiently compensated by the weak interactions with **nonadecane**.
- **Temperature:** The dissolution of solid **nonadecane** is an endothermic process. Therefore, in accordance with Le Chatelier's principle, its solubility increases with increasing temperature.
- **Molecular Size and Shape:** For a given solvent, the solubility of n-alkanes generally decreases as the carbon chain length increases due to stronger solid-state interactions (higher lattice energy) in the larger molecules.

Conclusion

This guide has summarized the available information on the solubility of **nonadecane** in various organic solvents. While qualitative data indicates solubility in a range of nonpolar solvents, there is a clear need for more comprehensive, quantitative studies to establish temperature-dependent solubility curves in a wider array of organic media. The detailed experimental protocols for the gravimetric and synthetic (cloud point/DSC) methods provided herein offer a robust framework for researchers to generate such valuable data. Accurate solubility data is paramount for the effective design and optimization of processes involving **nonadecane** in diverse scientific and industrial fields.

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References

- 1. Nonadecane | C₁₉H₄₀ | CID 12401 - PubChem [pubchem.ncbi.nlm.nih.gov]
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